molecular formula C22H20FN3O4S B10872645 Methyl 4-[({[5-(4-fluorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5-(4-fluorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10872645
M. Wt: 441.5 g/mol
InChI Key: GCOOAQWDJSXHBE-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[5-(4-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a hydroxy-methyl-pyrimidinyl group, and a benzoate ester. Its molecular formula is C22H20FN3O4S, and it has a molecular weight of 441.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[5-(4-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 4-hydroxy-6-methyl-2-pyrimidinethiol to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[5-(4-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction and conditions used .

Scientific Research Applications

METHYL 4-[(2-{[5-(4-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[5-(4-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 4-[(2-{[5-(4-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE include:

Uniqueness

What sets METHYL 4-[(2-{[5-(4-FLUOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20FN3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 4-[[2-[[5-[(4-fluorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20FN3O4S/c1-13-18(11-14-3-7-16(23)8-4-14)20(28)26-22(24-13)31-12-19(27)25-17-9-5-15(6-10-17)21(29)30-2/h3-10H,11-12H2,1-2H3,(H,25,27)(H,24,26,28)

InChI Key

GCOOAQWDJSXHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CC3=CC=C(C=C3)F

Origin of Product

United States

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